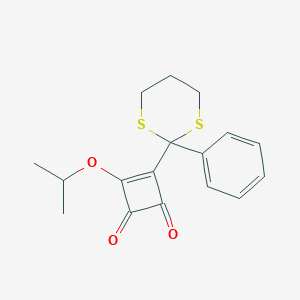
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione, also known as IPCB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. IPCB is a cyclobutene dione derivative that has been synthesized through various methods.
科学的研究の応用
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has shown potential in various scientific research applications. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
作用機序
The mechanism of action of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. This leads to the inhibition of cell growth and division, which is why 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has potential as a cancer therapy.
Biochemical and Physiological Effects
Studies have shown that 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has both biochemical and physiological effects. 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which leads to the inhibition of cell growth and division. 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione is that it is a synthetic compound, which means that it can be synthesized in large quantities for use in lab experiments. Additionally, 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has been shown to have low toxicity, making it a safe compound to use in lab experiments. One limitation of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione is that its mechanism of action is not fully understood, which makes it difficult to determine its potential applications.
将来の方向性
There are several future directions for research on 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione. One direction is to further investigate its mechanism of action to better understand how it works and its potential applications. Another direction is to explore its potential as a treatment for other diseases, such as inflammatory diseases. Additionally, research could be conducted to determine the optimal dosage and administration of 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione for use in humans. Overall, 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione has shown promise in various scientific research applications, and further research is needed to fully understand its potential.
合成法
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione can be synthesized through various methods, including the reaction of 2-phenyl-1,3-dithiane-2-thione with ethyl acetoacetate, followed by the addition of isopropyl alcohol and sodium ethoxide. Another method involves the reaction of 2-phenyl-1,3-dithiane-2-thione with ethyl acetoacetate, followed by the addition of isopropyl alcohol and sodium ethoxide, and then heating the mixture to form 3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione.
特性
製品名 |
3-Isopropoxy-4-(2-phenyl-1,3-dithian-2-yl)-3-cyclobutene-1,2-dione |
|---|---|
分子式 |
C17H18O3S2 |
分子量 |
334.5 g/mol |
IUPAC名 |
3-(2-phenyl-1,3-dithian-2-yl)-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C17H18O3S2/c1-11(2)20-16-13(14(18)15(16)19)17(21-9-6-10-22-17)12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3 |
InChIキー |
LNEKMUXILAEQNF-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=O)C1=O)C2(SCCCS2)C3=CC=CC=C3 |
正規SMILES |
CC(C)OC1=C(C(=O)C1=O)C2(SCCCS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[2-(2,3,4-trimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B303306.png)
![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)




![1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
![N-[(4S)-4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]benzamide](/img/structure/B303318.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)

![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)
![3-methyl-4-[(1-methyl-1H-pyrrol-2-yl)methylene]-5(4H)-isoxazolone](/img/structure/B303328.png)